2-bromo-N-(4-iodophenyl)-2-methylpropanamide chemical structure and properties
2-bromo-N-(4-iodophenyl)-2-methylpropanamide chemical structure and properties
An In-Depth Technical Guide to 2-bromo-N-(4-iodophenyl)-2-methylpropanamide: Synthesis, Properties, and Applications
Introduction
In the landscape of modern drug discovery and materials science, the design of highly functionalized molecular intermediates is a cornerstone of innovation.[1][2] These building blocks must offer a combination of stability, predictable reactivity, and versatile chemical handles to enable the efficient construction of complex target molecules. 2-bromo-N-(4-iodophenyl)-2-methylpropanamide is a compound of significant interest, embodying these principles through its unique trifunctional architecture: a reactive α-bromo amide, a stable amide linker, and an iodinated phenyl ring.
This technical guide provides a comprehensive overview of 2-bromo-N-(4-iodophenyl)-2-methylpropanamide, designed for researchers, chemists, and drug development professionals. We will explore its chemical structure and properties, provide a detailed, field-proven protocol for its synthesis, and delve into its potential applications, which are primarily centered on its utility as a versatile intermediate for advanced organic synthesis. The dual-halogen system, in particular, offers a platform for sequential, site-selective cross-coupling reactions, a powerful strategy for building molecular diversity.[3] Furthermore, the α-bromo amide moiety positions this compound as a potential initiator for Atom Transfer Radical Polymerization (ATRP), opening avenues in polymer chemistry and the development of advanced biomaterials.[4][5]
Molecular Structure and Physicochemical Properties
The structure of 2-bromo-N-(4-iodophenyl)-2-methylpropanamide is defined by a central propanamide unit. The amide nitrogen is substituted with a 4-iodophenyl group, and the α-carbon of the propanamide backbone is substituted with both a bromine atom and a methyl group, creating a quaternary center.
Caption: Chemical structure of 2-bromo-N-(4-iodophenyl)-2-methylpropanamide.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁BrINO | Calculated |
| Molecular Weight | 368.01 g/mol | Calculated |
| IUPAC Name | 2-bromo-N-(4-iodophenyl)-2-methylpropanamide | - |
| InChI | InChI=1S/C10H11BrINO/c1-10(2,11)9(14)13-7-3-5-8(12)6-4-7/h3-6H,1-2H3,(H,13,14) | Calculated |
| InChIKey | YZJFLMMADKCZSV-UHFFFAOYSA-N | Calculated |
| SMILES | CC(C)(Br)C(=O)NC1=CC=C(I)C=C1 | Calculated |
| Physical Form | Expected to be a solid at room temperature. | Inferred from analogs[6] |
| Solubility | Expected to be soluble in dichloromethane, THF, ethyl acetate; poorly soluble in water. | Inferred from analogs[4][5] |
| Stability | Stable under normal laboratory conditions. | Inferred from analogs[7][8] |
Synthesis and Characterization
The synthesis of 2-bromo-N-(4-iodophenyl)-2-methylpropanamide can be reliably achieved through the acylation of 4-iodoaniline with 2-bromo-2-methylpropanoyl bromide. This method is a robust and well-established procedure for forming amide bonds and is adapted from protocols for structurally similar compounds.[4][5]
Synthesis Protocol: A Self-Validating System
This protocol is designed to be self-validating by including clear checkpoints and expected observations. The causality behind each step is explained to ensure both reproducibility and a deep understanding of the reaction mechanism.
Materials and Reagents:
-
4-iodoaniline
-
2-bromo-2-methylpropanoyl bromide (or 2-bromoisobutyryl bromide)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Experimental Procedure:
-
Reaction Setup (The "Why"): In a flame-dried 100 mL round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve 4-iodoaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous THF (approx. 0.2 M solution). Causality: An inert and anhydrous environment is critical to prevent hydrolysis of the highly reactive acyl bromide and to avoid unwanted side reactions.
-
Addition of Acylating Agent (The "Why"): Cool the solution to 0 °C using an ice bath. Add a solution of 2-bromo-2-methylpropanoyl bromide (1.1 eq) in anhydrous THF dropwise over 15 minutes. Causality: Dropwise addition at low temperature controls the exothermic reaction, preventing the formation of side products and ensuring selective N-acylation.
-
Reaction Monitoring (The "Why"): Allow the reaction to warm to room temperature and stir overnight (12-16 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. Causality: TLC allows for visual confirmation of the consumption of the starting aniline and the formation of a new, typically less polar, product spot, ensuring the reaction has gone to completion.
-
Workup and Extraction (The "Why"): Upon completion, a solid (triethylammonium bromide salt) will have precipitated. Filter off the solid. Concentrate the filtrate under reduced pressure. Redissolve the residue in dichloromethane (DCM). Wash the organic phase sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Causality: The aqueous washes remove unreacted starting materials, the triethylamine base, and water-soluble byproducts. The brine wash helps to break any emulsions and begins the drying process.
-
Drying and Purification (The "Why"): Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by flash column chromatography on silica gel. Causality: Drying removes residual water, which could interfere with subsequent reactions. Purification is essential to isolate the target compound from any remaining impurities or side products, yielding a high-purity final product.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 2-bromo-N-(4-iodophenyl)-2-methylpropanamide.
Predicted Spectroscopic Data
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¹H NMR: The spectrum is expected to show a singlet for the two equivalent methyl groups (δ ≈ 1.9-2.1 ppm), two doublets in the aromatic region corresponding to the AA'BB' system of the 1,4-disubstituted benzene ring (δ ≈ 7.0-7.8 ppm), and a broad singlet for the N-H proton (δ ≈ 8.0-9.0 ppm).
-
¹³C NMR: Key signals should include the methyl carbons (δ ≈ 30-35 ppm), the quaternary α-carbon (δ ≈ 60-65 ppm), aromatic carbons (δ ≈ 120-140 ppm), the carbon bearing iodine (C-I, δ ≈ 90-95 ppm), and the carbonyl carbon (C=O, δ ≈ 170-175 ppm).
-
Infrared (IR) Spectroscopy: Characteristic absorption bands are predicted for the N-H stretch (≈3300 cm⁻¹), aromatic C-H stretches (>3000 cm⁻¹), aliphatic C-H stretches (<3000 cm⁻¹), and a strong C=O (amide I) stretch (≈1670 cm⁻¹).[9] A C-Br stretch is expected in the fingerprint region (≈550-650 cm⁻¹).[10]
-
Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak [M]⁺. Crucially, due to the presence of bromine, an M+2 peak of nearly equal intensity to the M peak will be observed, which is a characteristic isotopic signature for bromine-containing compounds.[11]
Reactivity and Applications in Drug Development
The true value of 2-bromo-N-(4-iodophenyl)-2-methylpropanamide lies in its potential as a versatile chemical intermediate. Its distinct reactive sites can be addressed selectively to build molecular complexity in a controlled manner.
Orthogonal Reactivity of Dual Halogens
A significant advantage of this molecule is the presence of both an iodo and a bromo substituent on the aromatic ring. In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), the carbon-iodine (C-I) bond is significantly more reactive and will undergo oxidative addition to the palladium catalyst under milder conditions than the carbon-bromine (C-Br) bond.[3] This differential reactivity allows for a two-step, sequential functionalization of the aromatic ring.
Caption: Sequential cross-coupling enabled by differential halogen reactivity.
This strategy is exceptionally powerful in drug discovery for creating libraries of related compounds by varying the R¹ and R² groups, allowing for systematic exploration of the structure-activity relationship (SAR).
Potential as an ATRP Initiator
The 2-bromo-2-methylpropanamide moiety is a classic initiating group for Atom Transfer Radical Polymerization (ATRP).[4][5] The tertiary bromide is readily cleaved by a copper(I) catalyst to form a stabilized radical, which then propagates polymerization of a monomer. Using this molecule as an initiator would produce polymers with an N-(4-iodophenyl) end-group. This terminal iodo-group can then be used for post-polymerization modification, allowing for the attachment of peptides, fluorescent tags, or other functional molecules via the cross-coupling chemistry described above.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 2-bromo-N-(4-iodophenyl)-2-methylpropanamide is not available, a conservative approach to handling should be adopted based on data for its structural components and related molecules.[7][12]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[13]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[12]
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and strong bases.[8]
-
First Aid: In case of skin contact, wash immediately with plenty of soap and water.[13] In case of eye contact, rinse cautiously with water for several minutes.[12] If inhaled, move to fresh air. Seek medical attention if irritation or other symptoms persist.
Conclusion
2-bromo-N-(4-iodophenyl)-2-methylpropanamide is more than a simple organic molecule; it is a strategically designed platform for chemical synthesis. Its key attributes—a stable amide core, a reactive α-bromo initiator site, and an iodinated aromatic ring amenable to selective functionalization—make it a highly valuable intermediate. For researchers in drug development, it provides a scaffold for building diverse molecular libraries through sequential cross-coupling. For materials scientists, it offers a pathway to creating functionalized polymers with precisely controlled end-groups. By understanding its synthesis, properties, and reactivity, scientists can unlock its full potential in advancing both pharmaceutical and material science frontiers.
References
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Ben-Aoun, F., Rzaigui, M., Zantour, F. (2011). 2-Bromo-N-(4-chlorophenyl)-2-methylpropanamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2580. [Link]
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SpectraBase. N-(2-bromophenyl)-2-(4-isobutylphenyl)-N-methyl-propanamide. [Link]
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Wang, J., Li, H., & Sun, H. (2010). 2-(4-Bromophenyl)-2-methylpropanamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 4), o925. [Link]
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Ben-Aoun, F., Rzaigui, M., Zantour, F. (2011). 2-Bromo-2-methyl-N-(4-nitrophenyl)propanamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o659. [Link]
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Zhao, G. P., & Jiao, C. L. (2023). Bromophenols from the Marine Red Alga Symphyocladia latiuscula and Their Radical Scavenging Activity. Records of Natural Products, 17(4), 726-730. [Link]
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